This compound can be synthesized through various methods, including etherification and esterification reactions. It is classified as a sulfonate ester, specifically featuring a methanesulfonate group, which enhances its reactivity in various chemical transformations. The structural formula can be represented as C₇H₁₄O₃S, indicating its composition of carbon, hydrogen, oxygen, and sulfur atoms.
Tetrahydro-2H-pyran-3-YL methanesulfonate can be synthesized using several techniques:
The molecular structure of tetrahydro-2H-pyran-3-YL methanesulfonate features a six-membered ring (tetrahydropyran) with a methanesulfonate group attached at the 3-position.
The compound can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure and purity.
Tetrahydro-2H-pyran-3-YL methanesulfonate participates in various chemical reactions due to its reactive methanesulfonate group:
The mechanism of action for tetrahydro-2H-pyran-3-YL methanesulfonate primarily revolves around its ability to undergo nucleophilic substitution due to the presence of the electron-withdrawing methanesulfonate group.
Tetrahydro-2H-pyran-3-YL methanesulfonate has several scientific applications:
The tetrahydropyran (THP) scaffold represents a privileged structural motif in medicinal chemistry due to its favorable physicochemical properties and prevalence in bioactive molecules. Regioselective functionalization at the C3 position presents unique synthetic challenges and opportunities, as this chiral center significantly influences pharmacological activity. The 3,6-disubstituted pyran derivatives have demonstrated exceptional promise as monoamine transporter inhibitors, with stereochemistry profoundly affecting target engagement. Structure-activity relationship (SAR) studies reveal that C3 functionalization enables precise modulation of transporter affinity profiles – altering selectivity between dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. For instance, molecular modifications at this position transform dual DAT/NET inhibitors into triple reuptake inhibitors (TUIs), as evidenced by lead compound 1c (D-161) which exhibits potent antidepressant-like activity in vivo [1].
The strategic introduction of heterocyclic aromatic moieties at C3 yields compounds with distinct pharmacological profiles. Thiophene (10g) and pyrrole (10i) derivatives exhibit dual DAT/NET inhibition (Ki values 41.4/47.2 nM and 43.2/39.6 nM respectively), while furan analogues display NET selectivity. Conversely, 3-hydroxy phenyl derivative 10f and 4-methoxy phenyl derivative 10j demonstrate balanced triple uptake inhibition (Ki values: 31.3/40/38.5 nM and 15.9/12.9/29.3 nM for DAT/SERT/NET respectively). These SAR trends underscore how regioselective C3 modifications on the THP scaffold dictate transporter selectivity through steric, electronic, and hydrogen-bonding interactions within the binding pockets [1].
Table 1: Influence of C3 Functionalization on Monoamine Transporter Affinity
Compound | C3 Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Activity Profile |
---|---|---|---|---|---|
10g | Thiophene | 41.4 | >1000 | 47.2 | DNRI |
10i | Pyrrole | 43.2 | 892 | 39.6 | DNRI |
10f | 3-Hydroxyphenyl | 31.3 | 40.0 | 38.5 | TUI |
10j | 4-Methoxyphenyl | 15.9 | 12.9 | 29.3 | TUI |
10c | 4-Pyridyl | 28.3 | 889 | 462 | DAT selective |
Methanesulfonate esterification at the C3 position of tetrahydropyran represents a critical transformation for introducing nucleofugal groups that facilitate subsequent functionalization through SN₂ displacement reactions. This transformation demands precise stereocontrol to preserve or invert chiral center configuration, depending on synthetic objectives. The synthesis of tetrahydro-2H-pyran-3-yl methanesulfonate (CAS: 134419-59-3 and 129888-63-7) employs mesylation protocols under carefully optimized conditions to prevent epimerization or racemization. The molecular formula C₆H₁₂O₄S (molar mass 180.22 g/mol) necessitates consideration of the compound's inherent reactivity and stereochemical integrity during synthesis [2] [3] [4].
The esterification proceeds via activation of the C3 hydroxyl group through base-mediated deprotonation followed by treatment with methanesulfonyl chloride in dichloromethane. Critical parameters include:
Post-synthetic purification leverages the compound's physicochemical properties, including moderate lipophilicity (consensus LogP 0.67) and aqueous solubility (24.7 mg/mL), facilitating isolation by aqueous workup and chromatography. The crystalline solid form allows recrystallization from mixed solvent systems (e.g., ethyl acetate/hexanes) to achieve the required ≥97% purity for pharmaceutical applications [2] [4].
Table 2: Physicochemical Properties of Tetrahydro-2H-pyran-3-yl Methanesulfonate
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₆H₁₂O₄S | High-resolution MS |
Molar Mass | 180.22 g/mol | - |
Topological Polar Surface | 60.98 Ų | Computational modeling |
Aqueous Solubility | 24.7 mg/mL (0.137 mol/L) | ESOL prediction |
Consensus LogP | 0.67 | iLOGP/XLOGP3/WLOGP/MLOGP averaging |
Melting Point | Not reported | - |
Stability | Sensitive to hydrolysis | Kinetic studies |
Access to enantiomerically enriched tetrahydropyran derivatives necessitates chiral pool utilization or catalytic asymmetric methodologies. The Ni(II)-catalyzed Michael addition of β-keto phosphonates to conjugated nitroolefins has emerged as a powerful approach for constructing THP precursors with excellent enantioselectivity (>98% ee) and moderate to high diastereoselectivity (dr up to 16:1). This transformation establishes the critical C3 stereocenter early in the synthetic sequence, with the chiral metal complex controlling absolute stereochemistry through well-defined transition state geometries [5].
The reductive cyclization of nitro keto phosphonates represents the cornerstone transformation for constructing enantiopure pyrrolidin-3-ylphosphonic acid precursors to THP derivatives. Key process optimizations include:
X-ray crystallographic analysis of the formyl-protected intermediate 10a confirmed the absolute configuration as (2R,3R,4S), providing a structural benchmark for analogous THP derivatives. This stereochemical assignment guides the rational design of enantiopure tetrahydro-2H-pyran-3-yl methanesulfonate, ensuring configurationally defined synthesis [5].
Table 3: Asymmetric Synthesis Approaches to THP Derivatives
Methodology | Key Features | Stereoselectivity | Yield Range |
---|---|---|---|
Ni(II)-catalyzed Michael | Chiral complex control | >98% ee, dr up to 16:1 | 30-78% |
Reductive cyclization | Pd/C hydrogenation in acetic acid | Retention of configuration | 78% (NMR yield) |
Henry/acetalization | K₂CO₃/TEBAC in THF/H₂O (7.5:1) | Single diastereomer | 34% |
Epoxide ring-opening | Regioselective with amine nucleophiles | Diastereodependent | Moderate |
The multifunctional nature of advanced THP intermediates necessitates orthogonal protection schemes to enable selective transformations at specific molecular sites. The oxygen-rich environment of tetrahydropyran scaffolds presents particular challenges in chemoselective reactions, demanding protection strategies that withstand diverse reaction conditions while permitting selective removal under mild, non-racemizing conditions [5] [7].
Pyran acetal protection of alcohols represents a widely employed strategy in complex molecule synthesis, though its application within THP systems requires careful consideration of acid sensitivity. The classical approach employs 3,4-dihydropyran (DHP) with catalytic acid (e.g., p-toluenesulfonic acid) in dichloromethane to form acid-labile tetrahydropyranyl (THP) ethers. However, when applied to THP derivatives containing existing ring oxygen atoms, this strategy risks transacetalization side reactions that complicate product mixtures. Alternative approaches include:
For deprotection of THP ethers in complex THP derivatives, PPTS (pyridinium p-toluenesulfonate) in ethanol provides optimized conditions that minimize epimerization at sensitive stereocenters while ensuring complete removal. This mild acid system prevents the formation of 5-hydroxypentanal side products that complicate purification. The strategic application of these protection-deprotection sequences enables the synthesis of highly functionalized THP derivatives like tetrahydro-2H-pyran-3-yl methanesulfonate while preserving stereochemical integrity throughout multi-step syntheses [5] [7].
Table 4: Protection Strategies for THP Derivative Synthesis
Protection Group | Installation Reagents | Stability | Deprotection Conditions |
---|---|---|---|
THP ether | DHP, p-TsOH, CH₂Cl₂ | Acid-sensitive | PPTS, EtOH, 40-50°C |
TBDMS ether | TBDMSCl, imidazole, DMF | Base-stable, acid-tolerant | TBAF, THF or HF-pyridine |
Acetonide | Acetone, dimethoxypropane, acid | Base-sensitive | Dilute aqueous acid |
Benzyl ether | BnBr, NaH, DMF | Hydrogenation-labile | H₂, Pd/C, ROH |
Formamide | Ac₂O, HCO₂H or formic acid | Acid-stable, base-sensitive | Acid hydrolysis (HCl, H₂O) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7